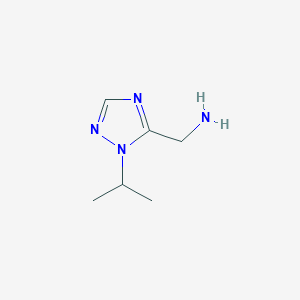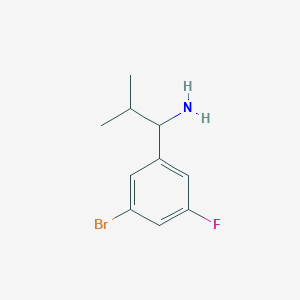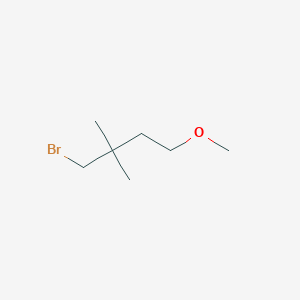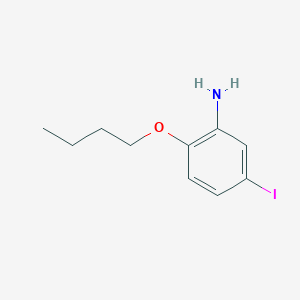
6-Bromo-N-propylnicotinamide
Übersicht
Beschreibung
6-Bromo-N-propylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of 6-Bromo-N-propylnicotinamide consists of a bromine atom attached to a nicotinamide molecule . The compound has a predicted boiling point of 382.2±27.0 °C and a predicted density of 1.411±0.06 g/cm3 .Physical And Chemical Properties Analysis
6-Bromo-N-propylnicotinamide has a predicted boiling point of 382.2±27.0 °C, a predicted density of 1.411±0.06 g/cm3, and a predicted pKa of 13.85±0.46 .Wissenschaftliche Forschungsanwendungen
Pyridine Nucleotide Metabolism
Research has explored the mechanism of action of niacin antagonists like 6-aminonicotinamide, which is structurally related to 6-Bromo-N-propylnicotinamide. These studies have found that such compounds can interfere with the metabolic actions of vitamins, leading to alterations in nucleotide analogues and impacting mitochondrial systems. This suggests potential applications in studying metabolic pathways and the development of therapeutic agents targeting specific metabolic dysfunctions (Dietrich, Friedland, & Kaplan, 1958).
Biochemical Mechanisms in Brain Development
Another study focused on the effects of 6-aminonicotinamide on ornithine decarboxylase activity in the cerebellum of neonatal rats. The findings indicate that this compound can influence cellular replication and differentiation, providing a tool for exploring the biochemical mechanisms underlying brain development and the impact of metabolic inhibitors on these processes (Morris, Nadler, Nemeroff, & Slotkin, 1985).
Glucose Metabolism in Brain
Research has also evaluated the effects of compounds like 6-aminonicotinamide on alternative pathways of glucose metabolism in the brain. Such studies shed light on the complex metabolic pathways in neurological tissues and the potential impact of specific metabolic inhibitors. This knowledge can contribute to understanding neurodegenerative diseases and developing targeted therapies (Hothersall, Zubairu, Mclean, & Greenbaum, 1981).
Antimicrobial and Antitubercular Activity
Further research has been conducted on nicotinic acid derivatives for their antimycobacterial activity against M. tuberculosis. This suggests that derivatives of nicotinic acid, such as 6-Bromo-N-propylnicotinamide, might have potential applications in developing new antimicrobial agents (Eldehna, Fares, Abdel-Aziz, & Abdel‐Aziz, 2015).
Neurodegenerative Disease Models
6-Aminonicotinamide has been used to model neurodegenerative diseases in research by inducing specific types of neural damage. This application provides a basis for studying the pathology of neurodegenerative conditions and testing potential therapeutic interventions (Almugadam, Trentini, Maritati, Contini, Rugna, Bellini, Manfrinato, Dallocchio, & Hanau, 2018).
Eigenschaften
IUPAC Name |
6-bromo-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRBQOGSBXMWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-propylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
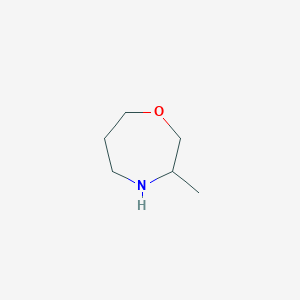
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)
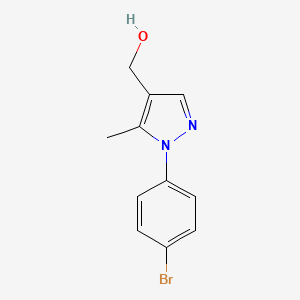

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
